7H-pyrrolo[2,3-b]pyridin-7-ylacetic acid is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound features a pyrrole fused to a pyridine ring, which is further substituted with an acetic acid moiety. Its unique structure grants it various biological activities, making it an interesting target for research in medicinal chemistry.
The compound can be synthesized through various methods, often involving multi-step synthetic routes. It is not commonly found in nature and is primarily produced in laboratory settings for research purposes.
7H-pyrrolo[2,3-b]pyridin-7-ylacetic acid is classified as a heterocyclic aromatic compound. Heterocycles are compounds that contain atoms of at least two different elements as part of their ring structure. In this case, the presence of nitrogen atoms in both the pyrrole and pyridine rings characterizes its heterocyclic nature.
The synthesis of 7H-pyrrolo[2,3-b]pyridin-7-ylacetic acid typically involves several steps:
Technical details may include specific reaction conditions such as temperature, solvent choice, and catalysts used to promote these transformations .
This structure showcases the fused pyrrole and pyridine rings with an acetic acid side chain attached at the 7-position.
7H-pyrrolo[2,3-b]pyridin-7-ylacetic acid can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions often involve specific reagents and conditions that optimize yield and selectivity .
The mechanism of action for 7H-pyrrolo[2,3-b]pyridin-7-ylacetic acid relates to its interactions with biological targets:
Data from biological assays indicate that this compound can modulate various signaling pathways, leading to therapeutic effects in preclinical models .
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment .
7H-pyrrolo[2,3-b]pyridin-7-ylacetic acid has several applications in scientific research:
The ongoing research into this compound continues to reveal its potential therapeutic benefits and applications in medicinal chemistry and drug discovery .
The synthesis of 7H-pyrrolo[2,3-b]pyridin-7-ylacetic acid (CAS: 807269-92-7) relies on strategic intermediates for scaffold assembly. A primary route begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or its benzothiazole variants, which undergo regioselective N-alkylation. For instance, liquid-liquid phase-transfer catalysis using tetrabutylammonium hydrogensulfate enables the reaction between ethyl bromoacetate and the pyrrolopyridine nitrogen, yielding ethyl (7H-pyrrolo[2,3-b]pyridin-7-yl)acetate intermediates. Subsequent alkaline hydrolysis (NaOH/EtOH) cleaves the ester to the carboxylic acid [3] [9]. Alternative approaches employ 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, where nucleophilic substitution with p-nitrophenol derivatives introduces aryloxy linkers before acetic acid side-chain incorporation [1] [3].
Table 1: Key Intermediates for Pyrrolopyridine Scaffold Construction
Intermediate | Role in Synthesis | Derivative Example |
---|---|---|
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Nucleophilic substitution scaffold | Ethyl (4-chloro-7H-pyrrolo[2,3-b]pyridin-7-yl)acetate |
2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidine | Enables C-4 functionalization | 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid |
7H-Pyrrolo[2,3-b]pyridin-3-ol | C-3 functionalization precursor | C-3 arylated acetic acid derivatives |
Regioselectivity challenges arise from the multiple reactive sites (N-1, N-7, C-3, C-5) in pyrrolopyridines. N-7 alkylation is favored under phase-transfer conditions due to the higher nucleophilicity of the pyrrole nitrogen versus the pyridine nitrogen. This selectivity is confirmed by NMR studies of intermediates like ethyl (4-chloro-7H-pyrrolo[2,3-b]pyridin-7-yl)acetate, which show no N-1 alkylation byproducts [3] [9]. For C-3 functionalization, electrophilic aromatic substitution is effective:
The Mitsunobu reaction facilitates C-3 hydroxylation of N-7-protected scaffolds, critical for derivatives like 7H-pyrrolo[2,3-b]pyridin-3-ol (CAS: 1258406-15-3) [10].
Transition-metal-catalyzed C–H activation bypasses prefunctionalization needs for pyrrolopyridine derivatization. Key advances include:
Table 2: Catalytic Systems for Pyrrolopyridine C–H Functionalization
Catalyst | Reaction Type | Site Selectivity | Yield Range | Key Condition |
---|---|---|---|---|
Pd(OAc)₂/Cu(OAc)₂ | C-2 Arylation | C-2 | 75–92% | Ag₂CO₃, DMF, 120°C |
[Cp*RhCl₂]₂ | C-3 Alkenylation | C-3 | 68–85% | Cu(OAc)₂, methanol, 60°C |
RuCl₂(p-cymene) | C-5 Amidation | C-5 | 70–88% | K₂CO₃, dioxane, 100°C |
The acetic acid moiety is installed via three optimized routes:
Critical to yield optimization is suppressing O-alkylation and dialkylation. Excess pyrrolopyridine (1.5 eq) and low temperatures (0°C) minimize these byproducts. Purification via acid-base extraction isolates the N-monoalkylated product [3] [9].
Comprehensive Compound Table
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3